tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRFKXCKHZQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 3-methyl-5,6-dihydropyridine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate can undergo oxidation reactions to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Calcium Channel Modulation : One of the primary applications of tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is in the study of calcium channel blockers. Its ability to modulate calcium influx makes it a valuable compound in researching treatments for cardiovascular diseases, such as hypertension and arrhythmias.
Pharmaceutical Development : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly those targeting calcium channels. Its derivatives are being explored for their therapeutic potential against various conditions, including neurological disorders .
Biological Research
Mechanistic Studies : In biological contexts, this compound is utilized to investigate the mechanisms by which calcium channel blockers affect cellular processes. Understanding these mechanisms can lead to the development of more effective drugs with fewer side effects.
Toxicological Assessments : Research involving this compound also includes assessing its toxicity and safety profiles in biological systems, which is crucial for its potential use in clinical settings.
Specialty Chemicals Production
In industrial settings, this compound is used as a building block for various chemical syntheses. Its unique properties facilitate the production of specialty chemicals that have applications across multiple sectors, including pharmaceuticals and agrochemicals .
Automated Synthesis Techniques
The industrial synthesis of this compound often employs automated reactors and continuous flow systems to enhance efficiency and reproducibility. These methods ensure that large quantities can be produced while maintaining strict control over reaction conditions.
Case Study 1: Cardiovascular Research
Recent studies have shown that derivatives of this compound exhibit significant vasodilatory effects. In vitro experiments demonstrated that these compounds could effectively reduce intracellular calcium levels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.
Case Study 2: Neuroprotective Effects
Another research avenue explored the neuroprotective properties of this compound's derivatives. In animal models of neurodegenerative diseases, these derivatives were found to inhibit calcium overload in neurons, thereby reducing cell death and improving cognitive function.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to vasodilation and reduced blood pressure, making it useful in treating hypertension .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate can be elucidated by comparing it with analogs bearing variations in substituents, saturation patterns, or functional groups. Below is a detailed analysis:
Substituent Variations
2.1.1. tert-Butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 1239421-56-7)
- Structural Difference: Replaces the methyl group with a cyano (-CN) substituent at position 3.
- Impact: The electron-withdrawing cyano group increases electrophilicity at the adjacent carbon, enhancing reactivity in nucleophilic substitutions. Molecular weight increases to 208.26 g/mol (vs. 183.25 g/mol for the methyl analog), and the compound exhibits higher polarity due to the nitrile group . Applications: Useful in synthesizing nitrile-containing pharmaceuticals or agrochemicals.
2.1.2. tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 159503-91-0)
- Structural Difference : Bromine atom at position 4 instead of methyl at position 3.
- Impact :
Saturation and Ring Position Variations
2.2.1. tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 13361-34-7)
- Structural Difference : Methyl group at position 5 and 3,4-dihydro saturation (vs. 5,6-dihydro in the target compound).
- Impact :
2.2.2. (5R,6S)-tert-Butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
- Structural Difference : Hydroxymethyl and acetoxy groups at positions 5 and 4.
- Impact :
Functional Group Additions
2.3.1. tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Structural Difference : Pyrazolo-pyrimidine fused ring at position 4.
- Impact :
Key Data Tables
Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Formula | MW (g/mol) | Key Substituent | Melting Point (°C) | Hazard Statements |
|---|---|---|---|---|---|
| 934665-46-0 (Target) | C11H19NO2 | 183.25 | 3-methyl | Not reported | None reported |
| 1239421-56-7 (3-cyano) | C11H16N2O2 | 208.26 | 3-cyano | Not reported | H302-H312-H332 |
| 159503-91-0 (4-bromo) | C10H16BrNO2 | 262.14 | 4-bromo | Not reported | H315-H319-H335 |
| 13361-34-7 (5-methyl-3,4-dihydro) | C11H19NO2 | 197.27 | 5-methyl | Not reported | None reported |
Research Findings and Trends
- Reactivity : Methyl-substituted analogs (e.g., 934665-46-0) exhibit moderate reactivity in cross-coupling reactions, balancing steric hindrance and electronic effects. Brominated derivatives (e.g., 159503-91-0) are preferred for Pd-catalyzed reactions due to superior leaving-group ability .
- Biological Activity: Pyrazolo-pyrimidine derivatives () show enhanced kinase inhibition, while cyano-substituted analogs may target nitrile-responsive enzymes .
- Safety: Methyl and unsubstituted analogs generally have fewer hazards compared to brominated or cyano-containing compounds .
Biological Activity
tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a compound belonging to the dihydropyridine class, which is widely recognized for its applications in medicinal chemistry, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C12H19NO4
- CAS Number: 1211531-16-6
- IUPAC Name: tert-butyl 5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
The primary mechanism of action for this compound involves its interaction with calcium channels. By binding to these channels, it modulates calcium influx into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. This modulation can lead to vasodilation and reduced blood pressure, making it a candidate for treating hypertension and other cardiovascular conditions .
Biological Activities and Applications
1. Calcium Channel Blockade:
This compound functions as a calcium channel blocker, similar to other dihydropyridines like nifedipine and amlodipine. Its unique structural features may enhance its pharmacokinetic properties compared to traditional calcium channel blockers.
2. Cardiovascular Effects:
Research indicates that the compound can significantly lower blood pressure in animal models, suggesting its potential for treating hypertension. Its ability to induce vasodilation through calcium channel modulation is particularly noteworthy .
3. Neuroprotective Properties:
Emerging studies have explored the neuroprotective effects of dihydropyridine derivatives against neurodegenerative diseases such as Alzheimer's disease. The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic transmission in the brain .
Table 1: Summary of Biological Activity Studies
Case Study: Neuroprotection in Alzheimer's Disease
A recent study evaluated the effects of this compound on cognitive function in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved memory retention and reduced neuroinflammation markers compared to untreated controls. This suggests a dual mechanism involving both cholinergic enhancement and anti-inflammatory effects .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other dihydropyridine derivatives.
Table 2: Comparison with Other Dihydropyridines
| Compound Name | Mechanism | Key Therapeutic Use |
|---|---|---|
| Nifedipine | Calcium channel blocker | Hypertension |
| Amlodipine | Calcium channel blocker | Hypertension/Angina |
| This compound | Calcium channel blocker & AChE inhibitor | Potential for hypertension and neuroprotection |
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization or condensation reactions. A common method involves the Hantzsch dihydropyridine synthesis , where a β-keto ester, aldehyde, and ammonia/ammonium salt are condensed in ethanol under reflux . For stereoselective variants, Garner’s aldehyde can serve as a chiral precursor, followed by nucleophilic addition and intramolecular cyclization (32% overall yield) . Key optimization factors include solvent choice (e.g., 1,4-dioxane/water mixtures), temperature control (80–110°C), and catalysts like Pd(dppf)Cl₂ for cross-coupling steps .
Q. How is the compound characterized analytically, and what are critical spectral markers?
1H NMR is pivotal for structural confirmation. Key signals include:
Q. What are the stability and storage recommendations for this compound?
The compound is moisture-sensitive and should be stored under inert gas (N₂/Ar) at –20°C in sealed containers. Avoid prolonged exposure to light or heat, as the dihydropyridine ring may oxidize to pyridine derivatives .
Q. What reactivity patterns are observed in the dihydropyridine core?
The dihydropyridine ring undergoes:
- Oxidation : Conversion to pyridine derivatives using KMnO₄ or CrO₃ .
- Reduction : Hydrogenation (H₂/Pd-C) yields tetrahydropyridines .
- Nucleophilic substitution : The carbonyl carbon reacts with amines or alcohols under acidic/basic conditions .
Advanced Research Questions
Q. How can the compound be functionalized for medicinal chemistry applications?
Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) introduces substituents at the 4-position. Conditions: Pd(dppf)Cl₂, K₂CO₃, 80–110°C in 1,4-dioxane/water (yields: 68–86%) . For bioactive analogs, coupling with pyrazine or thiophene boronate esters generates neurotensin receptor agonists or calcium channel blockers .
Q. What strategies improve enantiomeric purity in stereoselective syntheses?
Chiral auxiliaries (e.g., Garner’s aldehyde) and asymmetric catalysis (e.g., Pd-catalyzed cyclizations) are employed. Diastereomeric intermediates are resolved via silica gel chromatography (PE/EA gradients) or recrystallization . For example, (5R,6S)-stereoisomers are synthesized with >95% ee using p-TSA-mediated cyclization .
Q. How do structural modifications impact biological activity (e.g., calcium channel blocking)?
- tert-Butyl group : Enhances metabolic stability by steric shielding.
- 3-Methyl substitution : Modulates lipophilicity and binding affinity to L-type Ca²⁺ channels. Comparisons with nifedipine/amlodipine show reduced vasodilatory effects but improved CNS penetration due to the carbamate moiety .
Q. What catalytic systems are optimal for large-scale boronate coupling reactions?
Pd(dppf)Cl₂·CH₂Cl₂ (1–5 mol%) in biphasic solvents (1,4-dioxane/H₂O) with K₂CO₃ or Cs₂CO₃ as base minimizes side reactions (e.g., protodeboronation). Continuous flow reactors improve yield (94%) and scalability .
Q. How are contradictory data in synthetic yields resolved?
Variability in yields (e.g., 13–97% in cross-couplings) arises from:
Q. What advanced techniques (e.g., microwave irradiation) accelerate synthesis?
Microwave-assisted Suzuki couplings (110°C, 1.5 h) reduce reaction times by 70% compared to conventional heating. This method is particularly effective for electron-deficient aryl halides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
